molecular formula C11H17NO2 B8265958 tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No.: B8265958
M. Wt: 195.26 g/mol
InChI Key: JXEJQZWFLWTZFC-UHFFFAOYSA-N
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Description

tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable azabicyclic precursor with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate depends on the specific reactions it undergoesThe bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alkene.

    tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains an oxygen atom in the bicyclic ring

Uniqueness

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its combination of a Boc-protected nitrogen and a bicyclic structure with an alkene. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications.

Properties

IUPAC Name

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJQZWFLWTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(S(=O)(=O)C2=CC3CCC2N3C(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 2.5% Na amalgam was prepared by adding sodium (15.1 g, 657 mmol) slices to mercury (56 mL, 3.77 mol). This amalgam was added in portions to a vigorously stirring solution of NaH2PO4 (24.4 g, 203 mmol) and Na2HPO4 (28.9 g, 203 mmol) in a 1:1 tert-butanol:ethyl acetate mixture (100 mL). A solution of 7-tert-Butoxycarbonyl-2-p-tolylsulfonyl-7-azabicyclo[2.2.1]-hepta-2-ene (14.22 g, 40.7 mmol) in a 1:1 tert-butanol-ethyl acetate mixture (200 mL) was added to the stirring mixture at 0° C. After stirring for 24 h the mixture was decanted into a separatory funnel and extracted with ethyl acetate. The remaining mercury was washed thoroughly with ethyl acetate. The combined organic layers were dried with sodium sulfate, concentrated, then purified by flash chromatography with 4:1 hexane:ethyl acetate to provide 7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene (3-56 g, 45% based on recovered starting material) as a colorless oil.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
catalyst
Reaction Step One
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
24.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
7-tert-Butoxycarbonyl-2-p-tolylsulfonyl-7-azabicyclo[2.2.1]-hepta-2-ene
Quantity
14.22 g
Type
reactant
Reaction Step Four
Name
tert-butanol ethyl acetate
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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